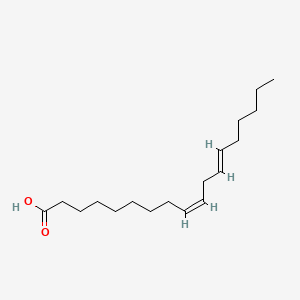

9Z,12E-octadecadienoic acid

Descripción

Contextualization within the Octadecadienoic Acid Family

The term "octadecadienoic acid" refers to a class of fatty acids characterized by an 18-carbon chain and two double bonds. nih.govontosight.ai Within this family, numerous isomers exist, distinguished by the location and geometric configuration of their double bonds. The geometry of these bonds can be either cis (Z) or trans (E), leading to significant structural and functional diversity. atamanchemicals.com

The primary isomers of 9,12-octadecadienoic acid include:

(9Z,12Z)-Octadecadienoic acid: Commonly known as linoleic acid, this is an essential omega-6 polyunsaturated fatty acid, vital for numerous physiological processes and widely found in vegetable oils, nuts, and seeds. ontosight.ainih.gov

(9E,12E)-Octadecadienoic acid: Known as linoelaidic acid, this is the all-trans isomer. nih.gov Its straight, linear structure allows for more efficient molecular packing, resulting in a higher melting point compared to its cis counterparts.

(9Z,12E)-Octadecadienoic acid: The subject of this article, this isomer possesses a mixed configuration with one cis and one trans double bond.

(9E,12Z)-Octadecadienoic acid: Another mixed-configuration isomer. nih.gov

It is also important to distinguish this family from conjugated linoleic acids (CLAs), which are positional and geometric isomers of linoleic acid where the double bonds are conjugated (i.e., separated by a single bond, as in 9,11- or 10,12-octadecadienoic acid). scielo.brscite.ai (9Z,12E)-Octadecadienoic acid is a non-conjugated diene, as its double bonds at carbons 9 and 12 are separated by a methylene (B1212753) group.

Significance as a Specific Geometric Isomer in Biochemical Systems

The precise geometric configuration of a fatty acid is critical to its three-dimensional structure and, consequently, its function in biological systems. atamanchemicals.com In (9Z,12E)-octadecadienoic acid, the cis double bond at the ninth carbon position introduces a characteristic bend in the acyl chain, while the trans double bond at the twelfth position promotes a more linear extension from that point. This mixed geometry results in a unique molecular shape distinct from the fully bent structure of all-cis linoleic acid and the linear form of all-trans linoelaidic acid. atamanchemicals.com

This structural individuality influences its physical and biochemical properties. For instance, research indicates that this isomer may influence lipid metabolism and cellular signaling pathways. It is not typically synthesized de novo in most organisms but can be formed through processes like the industrial partial hydrogenation of vegetable oils, which can isomerize cis double bonds into the more stable trans configuration. medchemexpress.com As a result, it has been identified as a minor component in bovine milk fat and commercially hydrogenated fats. medchemexpress.com Its presence in human blood has been documented, where it is considered an exposure biomarker rather than a standard endogenous metabolite. hmdb.ca The way this isomer is incorporated into cellular membranes and processed by enzymes differs from that of the essential fatty acid linoleic acid, highlighting the biochemical importance of its specific geometric structure.

Overview of Academic Research Trajectories

Academic inquiry into (9Z,12E)-octadecadienoic acid has evolved from foundational synthesis and characterization to investigations into its occurrence and potential biochemical activities. Early chemical research focused on the synthesis and unambiguous identification of various octadecadienoic acid isomers, establishing clear nomenclature such as the IUPAC name (9Z,12E)-octadeca-9,12-dienoic acid to differentiate it from other isomers like the conjugated linoleic acids (CLAs). nih.govnih.gov

The advancement of sophisticated analytical techniques, particularly high-resolution gas chromatography and mass spectrometry, has been pivotal. These methods allow for the precise separation and identification of specific geometric isomers from complex biological and commercial lipid samples. nih.govresearchgate.net

More recent research has explored the presence of (9Z,12E)-octadecadienoic acid in various matrices and its potential interactions in biological systems. Studies have analyzed its presence in certain plant extracts and investigated its metabolic derivatives. For example, research has examined how various fatty acids, including this compound, may interact with the amyloid-β peptide, suggesting a potential area of interest for neurodegenerative disease research. Furthermore, the oxidation of this fatty acid, leading to hydroperoxy and hydroxy derivatives, represents another active area of investigation. gsartor.org

Structure

3D Structure

Propiedades

IUPAC Name |

(9Z,12E)-octadeca-9,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6+,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHQOLUKZRVURQ-KQHSAVHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70920488 | |

| Record name | cis-9-Linoelaidic acid (9cis-18:2n-6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2420-42-0, 2197-37-7, 2420-55-5 | |

| Record name | Linoleic acid, (9E,12Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-9-Linoelaidic acid (9cis-18:2n-6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,12-Octadecadienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINOLEIC ACID, (9Z,12E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS2S8S025F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Precursors of 9z,12e Octadecadienoic Acid

Linoleic Acid as a Primary Substrate for Biotransformation

The biosynthesis of (9Z,12E)-octadecadienoic acid and its derivatives originates from the essential omega-6 fatty acid, linoleic acid ((9Z,12Z)-octadecadienoic acid). researchgate.netnih.govacs.org Linoleic acid, which must be obtained through diet in humans, serves as a primary precursor for a vast array of metabolic pathways. In plants and other organisms, linoleic acid is catalytically converted into various isomers through enzymatic action. researchgate.netnih.govacs.org The industrial production of (9Z,12E)-octadecadienoic acid often relies on extracting linoleic acid from rich plant sources, such as sunflower and safflower oils, and then subjecting it to isomerization processes to achieve the desired (9Z,12E) configuration.

Research, particularly on the chemical composition of maca (Lepidium meyenii), has elucidated a biosynthetic pathway where linoleic acid is directly transformed by lipoxygenase enzymes. researchgate.netnih.govacs.org This enzymatic action is the initial step that leads to the formation of hydroperoxide intermediates, which are subsequently converted into various octadecadienoic acid isomers. researchgate.netacs.org

Enzymatic Synthesis Mechanisms and Precursor Derivatization

The synthesis of (9Z,12E)-octadecadienoic acid is governed by several classes of enzymes that catalyze the oxidation and modification of fatty acid precursors. These enzymes introduce functional groups and alter double bond configurations to create a diverse range of bioactive lipids.

Lipoxygenase-Mediated Transformations in Biological Systems

Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that play a central role in the oxygenation of polyunsaturated fatty acids like linoleic acid. acs.orgnih.gov These enzymes catalyze the formation of hydroperoxyoctadecadienoic acids (HpODEs), which are key precursors to other oxylipins. wikipedia.orguliege.be The action of LOX on linoleic acid can produce several HpODE isomers, including 13(S)-hydroperoxy-(9Z,11E)-octadecadienoic acid (13S-HPODE) and 9(S)-hydroperoxy-(10E,12Z)-octadecadienoic acid (9S-HPODE). researchgate.net

Significantly, specific biosynthetic pathways demonstrate the direct formation of precursors for the (9Z,12E) isomer. In maca, lipoxygenase enzymes have been shown to catalyze the synthesis of 13-hydroperoxy-9Z,12E-octadecadienoic acid from linoleic acid. researchgate.netnih.govacs.org Studies on soybean lipoxygenase have also investigated its activity on trans-isomers of linoleic acid, finding that (9Z,12E)-octadecadienoic acid can act as a substrate for the enzyme. nih.gov

Cyclooxygenase and Cytochrome P450 Involvement in Oxylipin Formation

In addition to lipoxygenases, cyclooxygenases (COX) and cytochrome P450 (CYP) enzymes contribute to the metabolism of linoleic acid, producing a broad family of octadecanoids. acs.orgwikipedia.orgnih.gov While best known for their role in producing prostaglandins (B1171923) from arachidonic acid, COX-1 and COX-2 can also metabolize linoleic acid. wikipedia.org This metabolism results predominantly in 9(R)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9(R)-HpODE) and the (S) stereoisomer of 13-HpODE. wikipedia.org

Cytochrome P450 enzymes, particularly CYP epoxygenases, catalyze the formation of epoxide products from linoleic acid, such as 9,10-epoxyoctadecenoic acid (coronaric acid) and 12,13-epoxyoctadecenoic acid (vernolic acid). wikipedia.orgmdpi.com These epoxides can be further hydrolyzed to form dihydroxyoctadecadienoic acids (DiHODEs). mdpi.com Together, these enzymatic pathways generate a complex mixture of oxidized linoleic acid metabolites in biological systems. nih.gov

Desaturase and Elongase Activities in Fatty Acid Chain Modification

The availability of the primary substrate, linoleic acid, is dependent on the actions of desaturase and elongase enzymes. acs.org In plants, fatty acid desaturases (FADs) are membrane-bound enzymes that introduce double bonds into fatty acyl chains. aocs.org For instance, a stromal stearoyl-acyl carrier protein (ACP) Δ9-desaturase converts stearic acid to oleic acid, which can then be further desaturated to form linoleic acid ((9Z,12Z)-octadecadienoic acid). aocs.orgagriculturejournals.cz Elongase enzymes (FAEs) are responsible for extending the carbon chain of fatty acids. aocs.org

The interplay of these enzymes is crucial for producing the necessary polyunsaturated fatty acid precursors. nih.gov Interestingly, specific desaturation reactions have been identified that can directly yield the (9Z,12E) isomer. Research on the fungus Trichoderma sp. has shown that it can convert trans-12-octadecenoic acid into (9Z,12E)-octadecadienoic acid through the action of a Δ9 desaturase. ebi.ac.uk

Formation of Key Hydroperoxide Intermediates (e.g., HpODE)

A critical step in the biotransformation of linoleic acid is the formation of hydroperoxide intermediates, known as hydroperoxyoctadecadienoic acids (HpODEs). acs.org This reaction is primarily catalyzed by lipoxygenases. uliege.be The most common products of linoleic acid oxygenation by soybean lipoxygenase are (13S)-hydroperoxy-(9Z,11E)-octadecadienoic acid (13S-HPODE) and (9S)-hydroperoxy-(10E,12Z)-octadecadienoic acid (9S-HPODE). researchgate.net

A pivotal discovery in the biosynthesis of the target compound is the direct enzymatic synthesis of 13-hydroperoxy-9Z,12E-octadecadienoic acid from linoleic acid, a reaction catalyzed by lipoxygenase in maca. researchgate.netnih.govacs.org These hydroperoxide intermediates are relatively unstable and are rapidly converted to more stable hydroxy derivatives (HODEs) or further metabolized. gsartor.org For example, HpODEs can be transformed into the corresponding hydroxy- and oxo-octadecadienoic acids through the action of enzymes like glutathione (B108866) peroxidase and hydroxy-fatty acid dehydrogenase. researchgate.netnih.govacs.org

Isomerization Processes During Biosynthesis and Post-Harvest Transformations

The specific geometry of the double bonds in octadecadienoic acid is crucial for its identity and function. The conversion of the common (9Z,12Z) configuration of linoleic acid to the (9Z,12E) form is a key isomerization event. This transformation can be an intrinsic part of the enzymatic reaction or can occur in subsequent steps. researchgate.netnih.govacs.org

Research has shown that post-harvest processing, such as air-drying, can significantly alter the chemical profile of fatty acid derivatives in plant matter. nih.gov This suggests that isomerization processes can occur after the plant has been harvested, leading to the formation of various isomers, including (9Z,12E)-octadecadienoic acid. nih.gov The biosynthesis of macamides, for instance, involves the isomerization of octadecadienoic acid, resulting in a wide chemical diversity of the final products. researchgate.net Furthermore, studies have shown that polysulfide-derived radicals can convert linoleate (B1235992) derivatives with an E/Z conjugated diene moiety to E/E isomers, highlighting another potential mechanism for isomerization in biological systems. jst.go.jp Conversely, when soybean lipoxygenase acts on a (9Z,12E) substrate, no isomerization at the 12,13-position was observed during the formation of the hydroperoxide product. nih.gov

Data Tables

Table 1: Key Enzymes in (9Z,12E)-Octadecadienoic Acid Biosynthesis and Related Pathways

| Enzyme Class | Specific Enzyme Example(s) | Primary Substrate(s) | Key Product(s) Related to Octadecadienoic Acid Synthesis |

| Lipoxygenase (LOX) | Soybean Lipoxygenase, Plant LOX | Linoleic acid ((9Z,12Z)-18:2) | 13-hydroperoxy-9Z,12E-octadecadienoic acid, 13(S)-HPODE, 9(S)-HPODE researchgate.netnih.govacs.orgnih.govresearchgate.net |

| Cyclooxygenase (COX) | COX-1, COX-2 | Linoleic acid, Arachidonic acid | 9(R)-HpODE, 13(S)-HpODE acs.orgwikipedia.orgwikipedia.org |

| Cytochrome P450 (CYP) | CYP Epoxygenases | Linoleic acid, α-Linolenic acid | 9,10-EpODE (Coronaric acid), 12,13-EpODE (Vernolic acid) wikipedia.orgmdpi.com |

| Desaturase (FAD) | Δ9 Desaturase, Δ12 Desaturase | Oleic acid, Stearic acid, trans-12-octadecenoic acid | Linoleic acid, (9Z,12E)-octadecadienoic acid aocs.orgebi.ac.uk |

| Elongase (FAE) | Fatty Acid Elongation System | C16 Fatty acids (e.g., Palmitic acid) | C18 Fatty acids (e.g., Stearic acid) acs.orgaocs.org |

Enzymatic Transformations and Downstream Metabolic Fates

Conversion to Hydroxy and Oxo Derivatives

Enzymes such as lipoxygenases (LOXs) are capable of catalytically oxygenating 9Z,12E-octadecadienoic acid. nih.gov This initial step introduces a hydroperoxy group, which is then rapidly reduced to a hydroxyl group, forming various hydroxyoctadecadienoic acids (HODEs). These HODEs can be further metabolized into oxooctadecadienoic acids (oxoODEs).

The enzymatic oxygenation of this compound is not as straightforward as that of its all-cis counterpart, linoleic acid. However, enzymes like soybean lipoxygenase-1 can oxygenate it at a significant rate. nih.gov The position of oxygenation is crucial, leading to different regio- and stereoisomers of HODE.

When this compound is the substrate, lipoxygenases can catalyze the formation of hydroperoxyoctadecadienoic acid (HPODE) intermediates, which are then reduced to HODEs. nih.govresearchgate.net For instance, cyclooxygenase (COX) enzymes can metabolize linoleic acid isomers to produce predominantly 9(R)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9(R)-HpODE) and smaller quantities of the 9(S)-HpODE, which are subsequently reduced to 9(R)-HODE and 9(S)-HODE, respectively. wikipedia.org Cytochrome P450 enzymes also metabolize linoleic acid to a mixture of 9(S)- and 9(R)-HpODE, which are then reduced to their corresponding HODE products, often resulting in a racemic mixture where the R stereoisomer is predominant. wikipedia.org

The isomers produced are not limited to the 9-hydroxy derivatives. Depending on the enzyme and its regioselectivity, 13-HODE isomers can also be formed. wikipedia.org The double bond configuration of the resulting HODE is also of importance. For example, besides the naturally occurring 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid and its 9(R) enantiomer, isomers with a 10E,12E configuration also exist. wikipedia.org

Table 1: Key Enzymes and their HODE Products from Linoleic Acid Isomers

| Enzyme Family | Primary Substrate(s) | Key HODE Products | Stereochemical Notes |

| Lipoxygenases (LOXs) | Linoleic Acid, this compound | 9-HODEs, 13-HODEs | Product specificity (e.g., 9R-HODE vs 13S-HODE) depends on the specific LOX enzyme. nih.govlookchem.com |

| Cyclooxygenases (COX-1, COX-2) | Linoleic Acid | 9(R)-HODE, 9(S)-HODE | Predominantly produces the R stereoisomer of 9-HODE. wikipedia.org |

| Cytochrome P450s | Linoleic Acid | 9(S)-HODE, 9(R)-HODE | Often produces racemic mixtures with a predominance of the R stereoisomer. wikipedia.org |

The hydroxy derivatives (HODEs) can undergo further oxidation to form their corresponding keto metabolites, known as oxooctadecadienoic acids (oxoODEs). wikipedia.orgwikipedia.org This conversion is catalyzed by NAD+-dependent hydroxy-fatty-acid dehydrogenases. wikipedia.orgwikipedia.org For example, 9-HODE can be metabolized to 9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxoODE). wikipedia.orgjst.go.jp Similarly, 13-HODE is oxidized to 13-oxo-9Z,11E-octadecadienoic acid (13-oxoODE). wikipedia.org The production of oxoODEs represents a further step in the metabolic cascade of oxidized linoleic acid derivatives. jst.go.jpontosight.ai These ketone metabolites are often studied alongside HODEs as key oxidized linoleic acid metabolites. wikipedia.org

Stereochemical Aspects of Enzymatic Reactions and Product Configuration

The stereochemistry of the enzymatic oxygenation of this compound is a critical determinant of the resulting product's structure and function. Research using soybean lipoxygenase 1 has shown that while the enzyme can use this isomer as a substrate, the stereochemical outcome is distinct from that of the natural all-cis linoleic acid. nih.gov

A key finding is that when soybean lipoxygenase 1 acts on the 9Z,12E isomer to produce a 9-hydroperoxide, the stereochemistry at the oxygenated position is controlled, but this does not involve an isomerization of the 12E double bond. nih.gov This is in contrast to the reaction with the 9E,12Z isomer, where the enzyme facilitates a thermodynamically unfavorable E to Z isomerization at the 9,10-position to form the 13-hydroperoxide. nih.gov This suggests that the enzyme's active site imposes significant steric constraints that guide the reaction pathway and determine the final product configuration. nih.gov

The configuration of the resulting HODEs is designated by R or S for the chiral center at the hydroxyl group, and E (trans) or Z (cis) for the double bonds. For example, enzymatic processes can specifically produce 9(S)-HODE or 9(R)-HODE, while non-enzymatic, free-radical-induced oxidation typically yields racemic mixtures (equal amounts of S and R isomers). wikipedia.org The ability to distinguish between these enantiomers, often using techniques like chiral chromatography, is essential for differentiating enzymatic versus non-enzymatic oxidation pathways.

Formation of Oxidized Linoleic Acid Metabolites (OXLAMs) and Related Structures

Oxidized Linoleic Acid Metabolites (OXLAMs) are a broad class of signaling molecules derived from the oxidation of linoleic acid. wikipedia.org This group encompasses the aforementioned HODEs and oxoODEs. wikipedia.orgwikipedia.org Studies often measure the total levels of these metabolites (sometimes referred to as tHODEs or total OXLAMs) as markers of oxidative stress or specific biological processes. wikipedia.orgwikipedia.org

The metabolism of this compound contributes to the pool of OXLAMs. The enzymatic machinery of cells can convert it into various hydroxy and keto derivatives, which are part of this family. wikipedia.orgwikipedia.org Beyond the primary HODE and oxoODE products, further metabolism can occur. For instance, 13(S)-HODE can be chain-shortened through peroxisome-dependent β-oxidation. wikipedia.org Additionally, other related structures can be formed, such as dihydroxy-octadecadienoic acids (DiHODEs) and trihydroxyoctadecenoic acids (TriHOMEs), further expanding the diversity of OXLAMs. nih.govnih.gov

Hydroperoxide Isomerase Activity and Epoxy Alcohol Formation

A distinct enzymatic pathway involves the action of hydroperoxide isomerases (also known as linoleate (B1235992) diol synthases) on the hydroperoxide intermediates (HPODEs) formed from linoleic acid isomers. nih.govresearchgate.net These enzymes catalyze the intramolecular rearrangement of the hydroperoxide to form different structures, including epoxy alcohols. researchgate.net

For example, hydroperoxide isomerase activity in the fungus Saprolegnia parasitica can convert 13(S)-hydroperoxy-9(Z),11(E)-octadecadienoic acid into epoxy alcohols like 11(R),12(R)-epoxy-13(S)-hydroxy-9(Z)-octadecenoic acid. researchgate.net Similarly, 9(S)-hydroperoxy-10(E),12Z-octadecadienoic acid can be transformed into epoxy alcohols such as methyl 10R,11R-epoxy-9S-hydroxy-12Z-octadecenoate. researchgate.net In some organisms, like the skin, certain lipoxygenases (e.g., eLOX3) exhibit a hydroperoxide isomerase activity that converts hydroperoxides into hydroxy-epoxides and ketones through a mechanism involving homolytic cleavage of the peroxide bond. acs.org This transformation represents a significant branch in the downstream metabolism of oxidized fatty acids, leading to products with unique chemical structures and potential biological roles. researchgate.net

Molecular Interactions and Cellular Signaling Mechanisms

Incorporation into Cellular Lipid Fractions, including Phospholipids (B1166683)

While direct studies detailing the incorporation of 9Z,12E-octadecadienoic acid into cellular lipid fractions are limited, the behavior of other unsaturated fatty acids provides a likely model. Unsaturated fatty acids are readily incorporated into cellular phospholipids, primarily at the sn-2 position. This process can occur after the fatty acid is activated to its coenzyme A (CoA) derivative. The unique bent and more linear geometry of this compound, resulting from its cis and trans double bonds respectively, is expected to influence the physical properties of the cell membranes into which it is incorporated.

Research on isomers of octadecadienoic acid has shown their distribution across various lipid fractions within cells. For instance, dietary trans-octadecenoate, a related fatty acid, has been shown to accumulate in lipid fractions of rat liver and heart, including non-esterified fatty acids, acyl-CoA, diacylglycerols, triacylglycerols, and phospholipids. Although its accumulation in phospholipids was observed, the relative content was influenced by the dietary supply and resembled that in diacylglycerols.

The incorporation of oxidized linoleic acid metabolites, such as 9-hydroxyoctadecadienoic acid (9-HODE), into phospholipids is a recognized cellular process. This can serve as a storage mechanism, with the subsequent release of the free fatty acid by phospholipases to act as a signaling molecule.

Table 1: Distribution of a Trans-Octadecenoate Isomer in Rat Liver Lipid Fractions

| Lipid Fraction | Relative Accumulation |

| Non-esterified fatty acids | Increased with dietary supply |

| Acyl-CoA | Relatively low compared to diet |

| Diacylglycerols | Increased with dietary supply |

| Triacylglycerols | Increased with dietary supply |

| Phospholipids | Increased with dietary supply |

This table is illustrative and based on findings for a related trans-octadecenoate isomer, as direct data for this compound is not available.

Receptor Ligand Activity and Modulation of Intracellular Pathways

While direct evidence for this compound as a PPAR agonist is not available, several of its oxidized derivatives have been identified as potent activators of these nuclear receptors.

PPARα Agonism : 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA), a compound derived from tomato, has been shown to be a potent PPARα agonist. In mouse primary hepatocytes, activation of PPARα by 9-oxo-ODA led to an increase in the expression of PPARα target genes involved in fatty acid oxidation. nih.gov Similarly, 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid, another related compound, also activates PPARα in hepatocytes.

PPARγ Agonism : Oxidized linoleic acid metabolites, including 9-HODE and its counterparts, directly activate PPARγ. This activation is believed to be responsible for inducing the transcription of PPARγ-inducible genes in human monocytes and stimulating their differentiation into macrophages. A comprehensive analysis of various hydroxyoctadecadienoic acid (HODE) isomers revealed that they all exhibit PPARγ-binding affinity, although with varying degrees of agonist activity.

Table 2: PPAR Agonist Activity of this compound-Related Compounds

| Compound | Receptor | Cellular Model | Observed Effect |

| 9-oxo-10(E),12(E)-octadecadienoic acid | PPARα | Mouse primary hepatocytes | Increased expression of fatty acid oxidation genes |

| 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid | PPARα | Murine primary hepatocytes | Activation of PPARα and induction of target genes |

| 9-Hydroxyoctadecadienoic acid (9-HODE) | PPARγ | Human monocytes | Induction of PPARγ-inducible genes |

The interaction of this compound with G protein-coupled receptors (GPRs) is an area that requires more specific investigation. However, studies on related oxidized fatty acids have shown that they can act as ligands for certain GPRs. For example, 9(S)-HODE has been shown to be a potent stimulator of GPR132 (also known as G2A) in Chinese hamster ovary cells engineered to express this receptor. GPR132 was initially identified as a pH-sensing receptor, and the physiological and pathological relevance of its activation by oxidized linoleic acid metabolites is an active area of research.

Several oxidized metabolites of linoleic acid, collectively termed oxidized linoleic acid metabolites (OXLAMs), which include 9-HODE and its related compounds, have been identified as modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel involved in the perception of pain and heat.

The OXLAMs, including 9-HODE, have been shown to stimulate TRPV1-dependent responses in various cell types, including rodent neurons and human bronchial epithelial cells, as well as in model cells expressing the receptor. This suggests a direct interaction between these lipid mediators and the TRPV1 channel. The potency of these compounds can vary, with some studies suggesting that 9(S)-HODE is a particularly potent activator of TRPV1.

Modulation of Lipid Metabolism at the Cellular Level (e.g., in primary hepatocytes)

The modulation of lipid metabolism by compounds related to this compound is closely linked to their activity as PPARα agonists. As mentioned previously, 9-oxo-10(E),12(E)-octadecadienoic acid, a potent PPARα agonist, has been demonstrated to inhibit cellular triglyceride accumulation in mouse primary hepatocytes. nih.gov This effect is mediated by the upregulation of genes involved in fatty acid oxidation.

Similarly, 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid promotes fatty acid uptake and the secretion of β-hydroxybutyrate, an endogenous ketone body, in murine primary hepatocytes. These effects were found to be dependent on PPARα activation, as they were absent in hepatocytes from PPARα-knockout mice.

These findings suggest that if this compound is metabolized to similar oxidized derivatives in vivo, it could contribute to the regulation of hepatic lipid metabolism.

Molecular Basis of Bioactivity in Non-Human Organisms

The biological activity of fatty acids and their derivatives, collectively known as oxylipins, is multifaceted and crucial for signaling and defense across different kingdoms of life. The specific stereochemistry of these molecules, such as the cis and trans configuration of double bonds, is often a key determinant of their interaction with cellular components.

Antifungal Mechanisms

The primary proposed mechanism for the antifungal activity of polyunsaturated fatty acids is the disruption of the fungal cell membrane's integrity. It is hypothesized that these fatty acid molecules insert themselves into the lipid bilayer of the fungal membrane. This incorporation can lead to an increase in membrane fluidity and permeability, ultimately compromising the cell's structural integrity and leading to the leakage of essential intracellular contents and cell death.

While direct studies on the 9Z,12E isomer are limited, research on other isomers of 9,12-octadecadienoic acid has shown potent antifungal effects. For instance, the (Z,Z) isomer, a common fatty acid, has demonstrated the ability to inhibit the growth of various fungal species. The mechanism is believed to involve the physical disruption of the cell membrane, which can also lead to the generation of reactive oxygen species (ROS) within the fungal cell, causing further damage to cellular components.

Role in Insect Pheromone Signaling

Fatty acids and their derivatives are well-known to function as sex pheromones or their precursors in numerous insect species. These chemical signals are highly specific and are detected by specialized receptors in the insect's antennae, triggering a behavioral response. For example, (9Z,12E)-octadecadien-1-ol, a derivative of this compound, has been identified as a component of the sex pheromone in some moth species.

The molecular basis of this interaction involves the binding of the pheromone molecule to an odorant-binding protein (OBP) within the sensillar lymph of the antenna. The OBP then transports the pheromone to a specific odorant receptor (OR) located on the membrane of an olfactory sensory neuron. The binding of the pheromone to the OR initiates a signal transduction cascade, leading to the depolarization of the neuron and the transmission of a signal to the insect's brain, resulting in a behavioral response such as mating. While this is a general mechanism, the specific OBPs and ORs that interact with this compound or its derivatives in insects like the khapra beetle (Trogoderma granarium) are yet to be fully characterized.

Plant Defense Signaling Pathways

In plants, fatty acids are precursors to a class of signaling molecules called oxylipins, which play a critical role in mediating defense responses against pathogens and herbivores. The most well-studied of these is the jasmonate pathway, which is initiated from linolenic acid and linoleic acid.

Upon wounding or pathogen attack, phospholipases release these fatty acids from the chloroplast membranes. They are then oxygenated by lipoxygenases (LOXs) to form hydroperoxides. These hydroperoxides are then converted through a series of enzymatic steps into various bioactive oxylipins, including jasmonic acid. These signaling molecules can then regulate the expression of a wide range of defense-related genes. While the direct involvement of this compound in these pathways is not as well-defined as that of its (Z,Z) isomer, it is plausible that it could also serve as a substrate for LOXs or other enzymes, leading to the production of signaling molecules that modulate plant defense responses.

Interactive Data Table: Putative Molecular Interactions of this compound and Related Compounds in Non-Human Organisms

| Organism Class | Putative Molecular Target/Mechanism | Potential Biological Effect |

| Fungi | Fungal Cell Membrane (Lipid Bilayer) | Disruption of membrane integrity, increased fluidity, cell lysis. |

| Intracellular Environment | Generation of Reactive Oxygen Species (ROS). | |

| Insects | Odorant-Binding Proteins (OBPs) & Odorant Receptors (ORs) | Pheromonal communication, mate attraction. |

| Plants | Lipoxygenases (LOXs) and other pathway enzymes | Precursor to signaling molecules in plant defense pathways. |

Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental to the analysis of 9Z,12E-octadecadienoic acid, enabling its separation from other fatty acids and isomers, which is a critical prerequisite for accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of fatty acids, including this compound. While gas chromatography is often used for fatty acid analysis, HPLC is particularly valuable for applications such as the separation of geometrical isomers. The choice of stationary and mobile phases is critical for achieving the desired separation. For instance, silver ion HPLC (Ag+-HPLC) has proven to be a useful technique for the isolation of fractions enriched in conjugated linoleic acid (CLA) isomers, providing exceptional analytical separations.

In a study focused on the simultaneous determination of four hydroxyoctadecadienoic acid (HODE) isomers, including a derivative of the 9Z, 12E isomer, a normal-phase HPLC method was successfully established. The separation was achieved using an Absolute SiO2 column with an isocratic mobile phase of n-hexane, isopropanol, and acetic acid, with detection at 234 nm using a photo-diode array (PDA) detector. This method demonstrated good linearity and low limits of detection (LOD) and quantification (LOQ), proving to be a rapid, accurate, and reproducible approach for the quantitative analysis of these compounds in meat products.

Table 1: HPLC Method for the Analysis of Hydroxyoctadecadienoic Acid Isomers

| Parameter | Details |

|---|---|

| Chromatograph | High-Performance Liquid Chromatography (HPLC) |

| Column | Absolute SiO2 (250 mm × 4.6 mm, 5 μm) |

| Mobile Phase | n-hexane:isopropanol:acetic acid (98.3:1.6:0.1, V/V) |

| Elution | Isocratic |

| Detection | Photo-Diode Array (PDA) at 234 nm |

| Application | Simultaneous quantitative analysis of HODE isomers in meat products |

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for the analysis of fatty acids, offering high-resolution separation and definitive identification. For the analysis of this compound and its isomers, the fatty acids are typically converted to their more volatile methyl esters (FAMEs) prior to injection. The choice of the GC capillary column is crucial for separating the various positional and geometrical isomers. Highly polar capillary columns are often employed for the effective separation of FAME isomers.

The mass spectrometer provides detailed structural information based on the fragmentation patterns of the eluted compounds. This is invaluable for distinguishing between different isomers of octadecadienoic acid, which can have very similar retention times. In some cases, derivatization techniques are employed to enhance the separation and provide more diagnostic mass spectra. For example, the formation of 4,4-dimethyloxazoline (DMOX) derivatives or Diels-Alder adducts with reagents like 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD) can help to pinpoint the positions of the double bonds within the fatty acid chain. GC-MS analysis of such adducts has been shown to produce distinct retention times and fragmentation patterns for different geometrical and positional isomers of conjugated linoleic acid.

Table 2: GC-MS Parameters for Fatty Acid Methyl Ester Analysis

| Parameter | Details |

|---|---|

| Technique | Gas Chromatography–Mass Spectrometry (GC-MS) |

| Sample Preparation | Methylation to form Fatty Acid Methyl Esters (FAMEs) |

| Column Type | Highly polar capillary columns (e.g., CP-Sil 88™, BPX-70™) |

| Derivatization (optional) | Formation of DMOX derivatives or MTAD adducts for enhanced isomeric discrimination |

| Application | Separation and identification of positional and geometrical isomers of octadecadienoic acid |

Mass Spectrometry for Structural Elucidation and Precise Quantification

Mass spectrometry, particularly when coupled with liquid chromatography, is an indispensable tool for the detailed structural analysis and sensitive quantification of this compound and its metabolites.

Ultra-Performance Liquid Chromatography (UPLC) enhances the separation efficiency of traditional HPLC by using smaller particle size columns, leading to sharper peaks and faster analysis times. When coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer, it becomes a highly effective platform for the comprehensive profiling of complex lipid mixtures. UPLC-QTOF-MS provides high-resolution and accurate mass measurements, which are crucial for the confident identification of compounds.

This technique has been successfully applied to the comprehensive profiling of macamides and fatty acid derivatives, including various isomers of octadecadienoic acid, in maca. The high mass accuracy of the QTOF analyzer allows for the determination of elemental compositions, while the MS/MS capabilities provide fragmentation data for structural elucidation. Similarly, QTOF-MS has been utilized for the quantitation and identification of oxidized linoleic acid metabolites in biological samples like rat plasma, demonstrating its utility in metabolomic studies. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a key technology for the targeted and untargeted analysis of metabolites in biological systems. In the context of this compound, LC-MS is instrumental in profiling its various metabolites. For instance, a targeted lipidomics method using LC-tandem mass spectrometry (MS/MS) has been developed for the comprehensive analysis of fatty acid metabolites produced by gut microbiota. jsbms.jp This approach allows for the sensitive and specific quantification of a wide range of metabolites, including hydroxy and oxo derivatives of octadecadienoic acid.

The technique typically involves a reversed-phase LC separation followed by detection using a mass spectrometer, often a triple quadrupole instrument, which is well-suited for targeted quantitative analysis. The selection of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode provides excellent selectivity and sensitivity for the quantification of target analytes in complex biological matrices.

High-Resolution Electrospray Ionization Mass Spectrometry (HR ESI-MS) is a critical tool for the precise mass determination and structural confirmation of fatty acids like this compound. This soft ionization technique allows for the analysis of intact molecular ions with minimal fragmentation, providing a highly accurate measurement of the compound's molecular weight. The high resolution of the mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument, enables the differentiation of compounds with very similar masses.

HR ESI-MS is often used to confirm the identity of synthesized chemical standards and to elucidate the structures of novel compounds isolated from natural sources. The accurate mass data obtained can be used to determine the elemental composition of a molecule, which is a crucial step in its identification. When combined with MS/MS fragmentation, HR ESI-MS provides detailed structural information, helping to confirm the positions of double bonds and other functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical assignment of fatty acid isomers like this compound. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of individual atoms, allowing for the confirmation of the carbon chain length, the position of the double bonds, and, crucially, their geometric configuration (Z or E).

The stereochemistry of the double bonds is primarily determined by analyzing the chemical shifts and coupling constants (J-values) of the olefinic protons in the ¹H NMR spectrum. The protons attached to the carbons of the double bonds (–CH=CH–) typically resonate in a distinct region of the spectrum, generally between 5.2 and 5.5 ppm. The specific configuration of each double bond in this compound creates four unique olefinic protons (at C9, C10, C12, and C13), each with a characteristic signal.

A key principle in assigning stereochemistry is that the vicinal coupling constant for protons in a trans (E) configuration is significantly larger than for those in a cis (Z) configuration. libretexts.org

E (trans) Isomer: The coupling constant (³J_HH_) typically ranges from 11 to 18 Hz. libretexts.org

Z (cis) Isomer: The coupling constant (³J_HH_) is smaller, usually in the range of 6 to 14 Hz. libretexts.org

For this compound, the ¹H NMR spectrum would be expected to show a smaller coupling constant for the proton pair at the C9-C10 double bond (Z configuration) and a larger coupling constant for the proton pair at the C12-C13 double bond (E configuration). This difference allows for definitive assignment. Furthermore, protons on a trans double bond often appear at a slightly downfield (higher ppm) chemical shift compared to their cis counterparts, providing secondary confirmation. aocs.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the sp²-hybridized carbons in the double bonds are sensitive to their geometric arrangement. Carbons involved in a cis double bond are typically found more upfield (lower ppm) compared to those in a trans configuration due to steric shielding effects. By comparing the observed chemical shifts for the C9, C10, C12, and C13 atoms with reference data for known cis and trans isomers, the 9Z,12E- stereochemistry can be unequivocally confirmed. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further be used to correlate proton and carbon signals, solidifying the complete structural assignment. oxinst.com

Quantitative Analysis Method Validation: Linearity, Limits of Detection (LOD), Limits of Quantification (LOQ), and Recovery Studies

For the accurate quantification of this compound or its derivatives in research applications, the analytical method employed must be rigorously validated. Method validation ensures that the procedure is reliable, reproducible, and fit for its intended purpose. Key parameters assessed during validation include linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery.

Linearity: This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards at different concentrations and is expressed by the coefficient of determination (R²). A value close to 1.000 indicates a high degree of linearity.

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. It is often determined based on the signal-to-noise ratio, typically defined as 3:1.

Limit of Quantification (LOQ): The LOQ represents the lowest concentration of an analyte that can be quantitatively determined with a specified level of precision and accuracy. The signal-to-noise ratio for LOQ is commonly set at 10:1.

Recovery: Recovery studies are performed to evaluate the accuracy of an analytical method. This is done by adding a known amount of the analyte (spiking) to a blank sample matrix and measuring the amount retrieved by the analytical process. The recovery is expressed as a percentage of the known amount added.

The validation data for the HPLC analysis of 9-Z,E-HODE is summarized in the table below.

| Parameter | Value for 9-hydroxy-10Z,12E-octadecadienoic acid |

|---|---|

| Linearity Range | 0.75-12.5 µg/mL |

| Coefficient of Determination (R²) | 0.9992 |

| Limit of Detection (LOD) | 0.090 µg/g |

| Limit of Quantification (LOQ) | 0.32 µg/g |

| Average Recovery | 89.33% |

Data derived from a study on 9-hydroxy-10Z,12E-octadecadienoic acid. nih.gov

Sample Preparation and Extraction Protocols for Biological Matrices in Research Settings

The accurate analysis of this compound from complex biological matrices, such as tissues or biofluids, necessitates an effective sample preparation and extraction protocol. The primary goals of this process are to efficiently isolate the lipid analyte from the bulk matrix, remove interfering substances (e.g., proteins, phospholipids (B1166683), salts), and concentrate the analyte to a level suitable for instrumental analysis.

Lipid extraction is a critical first step in lipidomics and fatty acid analysis. askfilo.com A common and effective approach involves liquid-liquid extraction using organic solvents. For compounds like octadecadienoic acids, which are nonpolar lipids, solvents such as methanol (B129727), chloroform, or hexane (B92381) are frequently used.

A specific protocol established for the extraction of the related compound 9-hydroxy-10Z,12E-octadecadienoic acid from meat products illustrates a typical workflow. nih.gov This multi-step process involves:

Homogenization and Solvent Extraction: The sample (e.g., meat tissue) is first homogenized to increase the surface area for extraction. An organic solvent, in this case, methanol, is added to the homogenized sample. The mixture is agitated vigorously to allow the solvent to penetrate the tissue and dissolve the lipids, effectively extracting them from the matrix.

Purification via Solid-Phase Extraction (SPE): Following the initial solvent extraction, the crude extract often contains co-extracted impurities that can interfere with subsequent analysis. Solid-phase extraction is a widely used cleanup technique. In the referenced method, the methanol extract is passed through a Sep-Pak C18 column. nih.gov The C18 stationary phase is nonpolar; it retains the lipid analyte through hydrophobic interactions while allowing more polar, water-soluble impurities to be washed away.

Elution: After the interfering compounds are removed, the analyte of interest is recovered from the SPE column by eluting with a suitable solvent or solvent mixture. This step effectively isolates and concentrates the 9-hydroxy-10Z,12E-octadecadienoic acid, making it ready for final analysis by techniques like HPLC.

This combination of solvent extraction followed by solid-phase purification is a robust and common strategy for preparing lipid samples from diverse biological matrices for research purposes.

Occurrence and Distribution in Diverse Biological Systems

Presence in Plant Species and Agricultural Products

9Z,12E-octadecadienoic acid, an isomer of linoleic acid, has been identified in various plant species and agricultural products. Its presence is often linked to metabolic processes, including those occurring during postharvest stages.

Maca (Lepidium meyenii) Biochemistry and Postharvest Changes

Maca (Lepidium meyenii), a plant indigenous to the Andes Mountains, is known for its complex chemical profile, which includes fatty acid derivatives. The biosynthesis of characteristic compounds in maca, known as macamides, is intricately linked to long-chain fatty acids and their derivatives, with their formation being significantly influenced by postharvest drying processes.

Research has shown that air-drying methods can lead to an increased accumulation of both macamides and fatty acids in maca tubers when compared to freeze-drying. This suggests that enzymatic reactions during the drying process play a crucial role in the formation of these compounds. The metabolic pathway involves the synthesis of hydroperoxy fatty acids, such as 13-hydroperoxy-9Z,12E-octadecadienoic acid, from linoleic acid through the action of lipoxygenase enzymes. These hydroperoxides are then converted into other derivatives, including hydroxy and oxo-octadecadienoic acids, which serve as precursors in the biosynthesis of various macamides. For instance, one study identified 9-oxo-10E,12E-octadecadienoic acid in a maca extract. The changes in these fatty acid derivatives during postharvest processing highlight the dynamic biochemistry of maca.

Interactive Table: Fatty Acid Derivatives Identified in Maca (Lepidium meyenii)

| Compound Class | Specific Compound Example | Role/Observation |

| Hydroperoxy Fatty Acid | 13-hydroperoxy-9Z,12E-octadecadienoic acid | Intermediate synthesized from linoleic acid. |

| Oxo Fatty Acid | 9-oxo-10E,12E-octadecadienoic acid | Identified in maca extracts. |

| Macamides | N-benzyl-9-oxo-10E,12E-octadecadienamide | Bioactive compound derived from fatty acid precursors. |

Detection in Other Botanical Sources

This compound and its isomers have been reported in a variety of other botanical sources:

Arisaema tortuosum and Humulus lupulus : The presence of 9,12-octadecadienoic acid has been noted in Arisaema tortuosum (whipcord cobra lily) and Humulus lupulus (common hop).

Tomato (Solanum lycopersicum) : Tomatoes are a significant source of oxo-octadecadienoic acid isomers. Research has identified 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) in tomato extracts. Further studies have also found related isomers like 9-oxo-(10E,12Z)-ODA in various tomato samples. These compounds are derived from the oxidation of polyunsaturated fatty acids like linoleic acid.

Red Alga (Lithothamnion corallioides) : Enzyme preparations from the red alga Lithothamnion corallioides have been shown to metabolize linoleic acid and other polyunsaturated fatty acids into various hydroxy derivatives. While the specific 9Z,12E isomer is not explicitly detailed as a final product, the enzymatic machinery present in this alga actively transforms related C18 fatty acids, indicating a complex lipid metabolism.

Identification in Animal Tissues and Derived Food Products

Isomers of octadecadienoic acid, including this compound, are found in animal tissues and food products derived from them. Their presence is often a result of dietary intake and subsequent metabolic processes, such as biohydrogenation in ruminants.

Meat Products : this compound has been identified in meat. For example, its levels were found to increase in rabbit meat when their diet was supplemented with heated sunflower oil. In ruminant meats like lamb, various minor polyunsaturated fatty acids, which are intermediates of biohydrogenation, have been characterized, particularly when the animals are fed diets rich in oils like linseed oil.

Milk Fat : Bovine milk fat is another source where isomers of linoleic acid are present, typically as minor components. The complex fatty acid profile of milk fat is heavily influenced by the cow's diet and the microbial activity in the rumen, which leads to the formation of numerous isomers of octadecadienoic acid, including various trans and conjugated forms.

Formation in Response to Environmental Factors or Processing Conditions

The formation and concentration of this compound and its isomers can be significantly influenced by external factors such as heat and processing.

Heat Treatment : The application of heat during the processing of oils can lead to the isomerization of fatty acids. For instance, feeding rabbits heated sunflower oil resulted in an increase of 9(E),12(Z)-octadecadienoic acid in their meat, indicating that dietary intake of heat-processed fats can alter tissue fatty acid composition.

Postharvest Processing : As seen with maca, postharvest conditions like the drying method (air-drying vs. freeze-drying) have a profound impact on the profile of fatty acid derivatives. The enzymatic activity that continues after harvesting can lead to the oxidation of linoleic acid and the formation of various hydroperoxy, hydroxy, and oxo derivatives.

Food Processing : In tomatoes, the process of homogenization can increase the amount of oxo-octadecadienoic acids, which are primarily localized in the fruit peel.

Interactive Table: Factors Influencing Formation of this compound Isomers

| Factor/Process | Biological System | Effect |

| Postharvest Drying | Maca (Lepidium meyenii) | Air-drying increases the accumulation of fatty acid derivatives compared to freeze-drying. |

| Heat Treatment of Feed | Rabbit | Supplementation with heated sunflower oil increases 9(E),12(Z)-octadecadienoic acid in meat. |

| Homogenization | Tomato | Increases the amount of oxo-octadecadienoic acids. |

Origin as an Exogenous Compound or Through Endogenous Transformations

The presence of this compound in biological systems can be attributed to both external dietary sources and internal metabolic conversions.

Exogenous Origin : This compound can be ingested directly from the diet. It has been found in partially hydrogenated vegetable oils and is considered part of the human exposome, which encompasses all exposures an individual encounters. When animals consume feeds containing this fatty acid or its precursors, it can be incorporated into their tissues.

Endogenous Transformations : this compound is an isomer of the essential fatty acid linoleic acid ((9Z,12Z)-9,12-octadecadienoic acid). In biological systems, linoleic acid can undergo enzymatic and non-enzymatic oxidation to form a variety of oxidized metabolites known as octadecanoids. Enzymes such as lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450s can metabolize linoleic acid into hydroperoxy derivatives (e.g., 13-hydroperoxy-9Z,12E-octadecadienoic acid), which are then rapidly reduced to their corresponding hydroxy forms (HODEs). These HODEs can be further metabolized to their oxo derivatives (oxo-ODEs). Therefore, many of the related structures found in plants and animals are the result of endogenous enzymatic transformations of dietary linoleic acid.

Chemoenzymatic and Biotechnological Approaches for Research Scale Production

Optimized Enzymatic Synthesis Strategies for Specific Isomers (e.g., using soybean lipoxygenase)

The biosynthesis of 9Z,12E-octadecadienoic acid can originate from the essential fatty acid, linoleic acid ((9Z,12Z)-octadecadienoic acid). In various organisms, linoleic acid is converted into different isomers through enzymatic actions. Lipoxygenases (LOXs) are a key family of enzymes involved in the oxygenation of polyunsaturated fatty acids. While soybean lipoxygenase-1 is known to oxygenate this compound, detailed optimized strategies for the specific synthesis of this isomer are not extensively documented in publicly available scientific literature. The enzymatic oxygenation of this compound leads to the formation of hydroperoxy derivatives, which are then reduced to hydroxyoctadecadienoic acids (HODEs) and can be further metabolized to oxooctadecadienoic acids (oxoODEs) .

Recombinant Expression Systems for Biotechnological Production (e.g., Escherichia coli expressing diol synthase from Aspergillus nidulans)

Recombinant DNA technology provides a powerful tool for the production of specific fatty acid isomers. By expressing enzymes with desired activities in microbial hosts like Escherichia coli, it is possible to establish cell factories for the synthesis of target compounds. For instance, recombinant E. coli cells expressing diol synthase from Aspergillus nidulans have been successfully used to convert linoleic acid into 5,8-dihydroxy-9,12(Z,Z)-octadecadienoic acid nih.gov. However, the application of this specific recombinant system for the production of this compound has not been reported in the available scientific literature.

Chemical Synthesis Methods for Generating Research Standards and Analogues

Chemical synthesis remains a vital approach for obtaining pure standards of fatty acid isomers for research and for creating structural analogues to probe biological activity. While the synthesis of conjugated linoleic acid isomers like 9Z,11E-octadecadienoic acid and 10E,12Z-octadecadienoic acid has been efficiently achieved, the synthesis of non-conjugated isomers such as this compound requires distinct synthetic strategies nih.gov.

Comparative Biochemical Studies and Analog Analysis

Comparative Enzymatic Catalysis with Other Octadecadienoic Acid Isomers (e.g., 9E,12Z-octadecadienoic acid, linoleic acid)

The enzymatic processing of 9Z,12E-octadecadienoic acid is distinct from that of its more common isomer, linoleic acid (9Z,12Z-octadecadienoic acid), as well as other geometric isomers like 9E,12Z-octadecadienoic acid. The specific configuration of the double bonds at the 9th and 12th positions significantly influences substrate recognition and the catalytic outcome by various enzymes, most notably lipoxygenases (LOXs) and cyclooxygenases (COXs).

Soybean lipoxygenase-1, a well-studied enzyme in the lipoxygenase family, can utilize this compound as a substrate, although the reaction kinetics and product profiles differ from those observed with linoleic acid. While linoleic acid is readily converted by LOXs to hydroperoxyoctadecadienoic acids (HpODEs), such as 13(S)-hydroperoxy-(9Z,11E)-octadecadienoic acid (13S-HPODE) and 9(S)-hydroperoxy-(10E,12Z)-octadecadienoic acid (9S-HPODE), the presence of a trans double bond at the 12-position in this compound alters the enzymatic oxygenation. Research has shown that soybean lipoxygenase 1 acting on the 9Z,12E isomer can produce a 9-hydroperoxide, but the stereochemical outcome is distinct from the reaction with the all-cis linoleic acid.

Cyclooxygenase enzymes (COX-1 and COX-2) are also capable of metabolizing various octadecadienoic acid isomers. These enzymes, primarily known for their role in prostaglandin (B15479496) synthesis from arachidonic acid, can also oxygenate linoleic acid to predominantly 9(R)-hydroperoxy-10(E),12(Z)-octadecadienoic acid. wikipedia.org The efficiency and product specificity of COX enzymes with this compound are influenced by the geometric isomerization. Studies on the metabolism of various isomers by hepatic enzymes have indicated that for certain effects, such as the depression of liver enzyme activities, both the 9 and 12 double bonds must be present, and at least one, if not both, must be in the cis configuration. nih.gov This highlights the critical role of the double bond geometry in dictating the biological activity and enzymatic handling of these fatty acids.

| Enzyme | Substrate Isomer | Key Products | Notes |

| Soybean Lipoxygenase-1 | This compound | 9-hydroperoxide derivatives | The stereochemical outcome differs from that of linoleic acid catalysis. |

| Linoleic acid (9Z,12Z) | 13S-HPODE, 9S-HPODE | A well-established substrate for LOX enzymes. | |

| Cyclooxygenases (COX-1, COX-2) | Linoleic acid (9Z,12Z) | Predominantly 9(R)-HODE and smaller amounts of 9(S)-HODE. wikipedia.org | COX-2 shows a greater preference for linoleic acid than COX-1. wikipedia.org |

| Hepatic Lipogenic Enzymes | Linoleic acid (9Z,12Z) | Depresses enzyme activities. | Requires both 9 and 12 double bonds, with at least one in the cis configuration. nih.gov |

| 9E,12Z-octadecadienoic acid | Variable, depending on the specific enzyme. | The trans bond influences substrate binding and turnover. |

Investigation of Structural Analogues and Hydroxylated/Oxidized Derivatives

The enzymatic processing of this compound leads to a variety of hydroxylated and oxidized derivatives. These products are formed through the action of enzymes like lipoxygenases, which introduce a hydroperoxy group that is subsequently reduced to a hydroxyl group, forming hydroxyoctadecadienoic acids (HODEs). These HODEs can be further metabolized into oxooctadecadienoic acids (oxoODEs).

The initial products of lipoxygenase activity are hydroperoxyoctadecadienoic acids (HpODEs). These are relatively unstable and are quickly converted to the more stable HODE derivatives. For instance, 13-HpODE is reduced to 13-hydroxyoctadecadienoic acid (13-HODE) by glutathione (B108866) peroxidase. mdpi.com Subsequently, 13-HODE can be oxidized to 13-oxo-9Z,11E-octadecadienoic acid (13-oxoODE). Similarly, 9-HODE can be metabolized to 9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxoODE). wikipedia.org

In addition to mono-hydroxylated derivatives, the formation of di-hydroxylated products from structural analogs has been reported. For example, the reaction of conjugated linoleic acid (CLA) methyl ester with selenium dioxide yields di-hydroxylated derivatives, showcasing pathways for further oxidation. nih.govresearchgate.net The enzymatic machinery of the skin also produces unique derivatives; for instance, the enzyme eLOX3 can convert 9(R)-HpODE into hydroxy-epoxy metabolites. nih.gov

| Precursor Compound | Enzyme/Process | Key Derivatives |

| This compound | Lipoxygenases | Hydroperoxy-, Hydroxy-, and Oxo-derivatives |

| Linoleic acid | Lipoxygenases, Cyclooxygenases, Cytochrome P450 | 9-HODE, 13-HODE, 9-oxoODE, 13-oxoODE, Epoxy-derivatives. wikipedia.orgmdpi.com |

| 13-HpODE | Glutathione Peroxidase | 13-HODE mdpi.com |

| 13-HODE | Hydroxy-fatty acid dehydrogenase | 13-oxoODE mdpi.com |

| 9-HODE | Hydroxy-fatty acid dehydrogenase | 9-oxoODE wikipedia.org |

| 9(R)-HpODE | eLOX3 | Hydroxy-epoxy metabolites nih.gov |

Elucidation of Steric Features and Substrate Specificity in Enzyme-Catalyzed Reactions

The steric features of octadecadienoic acid isomers, particularly the geometry of the double bonds, are critical determinants of substrate specificity in enzyme-catalyzed reactions. The presence of a cis double bond at a specific position is often a prerequisite for efficient binding and catalysis by certain enzymes. For example, studies on fatty acid desaturase 2 (FADS2) have shown that a preexisting cis-9 double bond is crucial for high enzyme affinity, although not absolutely required for desaturation. nih.gov

In the context of lipases, the cis or trans configuration of the double bond can dramatically alter reaction rates. For instance, lipases from Candida cylindracea and Mucor miehei show a preference for the cis isomer (oleic acid) over the trans isomer (elaidic acid), catalyzing its esterification three to four times faster. nih.gov Conversely, recombinant lipases from Candida antarctica favor the trans isomer as a substrate. nih.gov This demonstrates that the spatial arrangement of the fatty acid chain, dictated by the double bond geometry, directly impacts its fit within the enzyme's active site.

For linoleate (B1235992) isomerase from Butyrivibrio fibrisolvens, an absolute requirement for a cis-9, cis-12-diene system and a free carboxyl group has been demonstrated for isomerization to occur. researchgate.net This high degree of specificity underscores the importance of the substrate's three-dimensional structure for proper orientation within the catalytic site. The stereochemistry of the enzymatic oxygenation of this compound is a key factor determining the structure and function of the resulting product. Research with soybean lipoxygenase 1 has revealed that while this isomer can be a substrate, the stereochemical outcome is different from that of the natural all-cis linoleic acid.

| Enzyme | Steric Feature/Substrate | Observation |

| Fatty Acid Desaturase 2 (FADS2) | cis-9 double bond | Crucial for higher enzyme affinity. nih.gov |

| Lipases (Candida cylindracea, Mucor miehei) | cis isomer (oleic acid) | 3-4 times faster esterification compared to the trans isomer. nih.gov |

| Lipases (Candida antarctica) | trans isomer (elaidic acid) | Favored as a substrate over the cis isomer. nih.gov |

| Linoleate Isomerase (Butyrivibrio fibrisolvens) | cis-9, cis-12-diene system | Absolute requirement for isomerization. researchgate.net |

| Soybean Lipoxygenase-1 | This compound | Acts as a substrate, but the stereochemical outcome of oxygenation is distinct from that of linoleic acid. |

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural determination of 9Z,12E-octadecadienoic acid?

- Methodological Answer : Combine infrared (IR) spectroscopy and gas chromatography (GC) with mass spectrometry for structural elucidation. IR spectroscopy (400–4000 cm⁻¹) identifies functional groups like carboxylic acids and double bonds, while GC-MS with non-polar columns (e.g., HP-5MS) resolves geometric isomers based on retention indices . For high-resolution data, nuclear magnetic resonance (NMR) can confirm double-bond positions via coupling patterns and chemical shifts .

Q. How can this compound be synthesized in the laboratory?

- Methodological Answer : Partial hydrogenation of polyunsaturated precursors (e.g., linolenic acid) using palladium catalysts under controlled H₂ pressure (e.g., 1 atm) selectively reduces specific double bonds. Monitor reaction progress via thin-layer chromatography (TLC) and quantify conversion using GC with flame ionization detection (FID). The enthalpy of hydrogenation (ΔrH° = -254.4 ± 1.5 kJ/mol) provides thermodynamic benchmarks for optimization .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow EU Regulation 1272/2008 guidelines for non-hazardous substances. Use personal protective equipment (PPE), including nitrile gloves and lab coats. Store the compound at -20°C under nitrogen to prevent oxidation. For spills, absorb with inert materials (e.g., vermiculite) and dispose via approved chemical waste protocols. Training on emergency procedures (e.g., eye rinsing with water for 15 minutes) is mandatory .

Advanced Research Questions

Q. How can researchers design experiments to investigate the role of this compound in fungal signaling pathways?

- Methodological Answer : Use Aspergillus or Magnaporthe models to study oxylipin-mediated signaling. Treat fungal cultures with this compound and analyze hyphal branching or mycotoxin production via RNA sequencing (RNA-seq) and LC-MS/MS. Include controls with inhibitors of lipoxygenase pathways (e.g., NDGA) to distinguish enzymatic vs. non-enzymatic oxidation products. Correlation analysis can link metabolite levels (e.g., 9-HODE) to phenotypic changes .

Q. What strategies resolve contradictory data in metabolite studies involving this compound?

- Methodological Answer : Apply multivariate statistical models, such as orthogonal partial least squares-discriminant analysis (OPLS-DA), to distinguish confounding variables. For example, in HPV studies, a 13-metabolite model (including this compound derivatives) identified significant associations with infection status after adjusting for host microbiome variations. Replicate findings across independent cohorts and validate with stable isotope-labeled internal standards .

Q. How do thermodynamic properties of this compound influence experimental design?

- Methodological Answer : The compound’s phase transition data (e.g., melting point, enthalpy of vaporization) dictate storage conditions and solvent selection. For GC analysis, use splitless injection at 250°C to prevent degradation. In hydrogenation reactions, optimize temperature (e.g., 25–50°C) and solvent polarity (hexane vs. ethanol) based on ΔrH° values to balance reaction rate and selectivity .

Q. What advanced techniques quantify this compound in complex biological matrices?

- Methodological Answer : Use ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. For lipidomics, derivatize samples with pentafluorobenzyl bromide to enhance ionization efficiency. Normalize data using internal standards (e.g., d4-9-HODE) and validate with calibration curves (R² > 0.99). GC with FID is suitable for high-purity samples but lacks specificity for isomers .

Q. How can enzymatic and non-enzymatic oxidation pathways of this compound be differentiated?

- Methodological Answer : Compare oxidation products in vitro (e.g., autoxidation under O₂ vs. lipoxygenase-treated samples). Use chiral chromatography to separate enantiomers (e.g., 9S-HPODE vs. 9R-HPODE), as enzymatic oxidation produces stereospecific hydroperoxides. Knockout fungal strains lacking LOX genes can further validate pathway specificity. Quantify intermediates like 9-KODE via LC-MS with deuterated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.